molecular formula C9H15N3O3 B068044 N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide CAS No. 188019-33-2

N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide

Cat. No. B068044
M. Wt: 213.23 g/mol
InChI Key: QGCAKJXKXSRUJY-JQCXWYLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide is a compound that has been extensively researched for its potential use in scientific research. This compound is also known as NMDA (N-methyl-D-aspartate) receptor antagonist and is a potent inhibitor of the NMDA receptor. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The inhibition of NMDA receptors has been found to have a wide range of effects on the brain and body, making it a valuable tool for scientific research.

Mechanism Of Action

N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as the endogenous ligand glutamate, preventing the activation of the receptor. This inhibition of the NMDA receptor leads to a decrease in calcium influx and subsequent changes in intracellular signaling pathways.

Biochemical And Physiological Effects

The inhibition of NMDA receptors by N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide has been found to have a wide range of effects on the brain and body. It has been shown to have analgesic effects, reduce anxiety and depression-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects in various models of neurological disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively study the effects of NMDA receptor inhibition without affecting other glutamate receptors. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are many future directions for research on N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide. One area of interest is the role of NMDA receptors in neurological diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new compounds that can selectively target different subtypes of NMDA receptors. Additionally, the use of NMDA receptor antagonists in combination with other drugs may have synergistic effects in the treatment of various diseases.

Synthesis Methods

The synthesis of N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide involves the reaction of L-aspartic acid with acetic anhydride, followed by the reaction with cyanomethylpyrrolidine. The resulting compound is then purified using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. This compound has been used to study the effects of NMDA receptor inhibition on synaptic plasticity, learning, and memory. It has also been used to study the role of NMDA receptors in pain, anxiety, and depression.

properties

CAS RN

188019-33-2

Product Name

N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

N-[[(2R,3R,4R,5S)-5-(cyanomethyl)-3,4-dihydroxypyrrolidin-2-yl]methyl]acetamide

InChI

InChI=1S/C9H15N3O3/c1-5(13)11-4-7-9(15)8(14)6(12-7)2-3-10/h6-9,12,14-15H,2,4H2,1H3,(H,11,13)/t6-,7+,8+,9+/m0/s1

InChI Key

QGCAKJXKXSRUJY-JQCXWYLXSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@@H](N1)CC#N)O)O

SMILES

CC(=O)NCC1C(C(C(N1)CC#N)O)O

Canonical SMILES

CC(=O)NCC1C(C(C(N1)CC#N)O)O

Origin of Product

United States

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